2-(Pent-2-en-1-yl)phenol
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Overview
Description
2-(Pent-2-en-1-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a pent-2-en-1-yl group attached to the phenol ring. Phenols are widely used in various applications due to their chemical properties, including their ability to act as antiseptics and disinfectants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenols, including 2-(Pent-2-en-1-yl)phenol, can be achieved through several methods. One common method involves the nucleophilic aromatic substitution of aryl halides under extreme conditions . Another method is the preparation from benzene derivatives by converting them to an arene diazonium salt and subsequently hydrolyzing them . These methods often require specific reaction conditions, such as high temperatures and the presence of strong bases or acids.
Industrial Production Methods
Industrial production of phenols typically involves the cumene process, where phenol and acetone are prepared from benzene and propylene via a mechanism involving radical intermediates . This process is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents like chromic acid.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used for the oxidation of phenols to quinones.
Reduction: Reducing agents like sodium borohydride can be used to reduce quinones to hydroquinones.
Electrophilic Aromatic Substitution: Reactions such as halogenation can occur without a catalyst due to the activating effect of the hydroxyl group.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
2-(Pent-2-en-1-yl)phenol has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pent-2-en-1-yl)phenol involves its interaction with molecular targets and pathways. Phenols are known to produce chemical neurolysis when injected next to a nerve, leading to local anesthetic effects . The exact molecular targets and pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
2-(Pent-2-en-1-yl)phenol can be compared with other phenols, such as:
Phenol: Known for its antiseptic and disinfectant properties.
Eugenol (2-methoxy-4-(prop-2-en-1-yl) phenol): Used in dentistry for its analgesic and antiseptic properties.
m-Aryloxy Phenols: Used as antioxidants, ultraviolet absorbers, and flame retardants.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
CAS No. |
62536-86-1 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-pent-2-enylphenol |
InChI |
InChI=1S/C11H14O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h3-6,8-9,12H,2,7H2,1H3 |
InChI Key |
NRCDLSKAIAFBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC1=CC=CC=C1O |
Origin of Product |
United States |
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